molecular formula C12H13IO3 B12956946 tert-Butyl 2-(2-iodophenyl)-2-oxoacetate

tert-Butyl 2-(2-iodophenyl)-2-oxoacetate

Cat. No.: B12956946
M. Wt: 332.13 g/mol
InChI Key: MDBWHJQCEQCTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(2-iodophenyl)-2-oxoacetate is a specialized α-keto ester derivative featuring a tert-butyl ester group and an ortho-iodophenyl substituent. The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic manipulations, while the iodine atom at the ortho position offers unique reactivity for cross-coupling reactions or further functionalization . Its synthesis typically involves multi-step protocols, such as alkylation of oxoacetate intermediates or Friedel-Crafts acylation under controlled conditions .

Properties

Molecular Formula

C12H13IO3

Molecular Weight

332.13 g/mol

IUPAC Name

tert-butyl 2-(2-iodophenyl)-2-oxoacetate

InChI

InChI=1S/C12H13IO3/c1-12(2,3)16-11(15)10(14)8-6-4-5-7-9(8)13/h4-7H,1-3H3

InChI Key

MDBWHJQCEQCTBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=CC=CC=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-iodophenyl)-2-oxoacetate typically involves the reaction of 2-iodobenzoic acid with tert-butyl oxalate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-(2-iodophenyl)-2-oxoacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Tert-Butyl 2-(2-iodophenyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-iodophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structurally related α-keto esters differ in aromatic substituents and ester groups, leading to variations in physicochemical and biological properties:

Compound Name Substituent (R) Key Features Reference
Ethyl 2-(4-chlorophenyl)-2-oxoacetate 4-Cl-phenyl Enhanced electrophilicity due to electron-withdrawing Cl; used in kinase inhibitors.
Methyl 2-(4-methoxyphenyl)-2-oxoacetate 4-OCH₃-phenyl Electron-donating OCH₃ improves solubility; antagonizes PPARα activation.
tert-Butyl 2-cyclohexyl-2-oxoacetate Cyclohexyl Aliphatic substituent reduces aromatic interactions; lower melting point (32% yield).
Ethyl 2-(2-aminophenyl)-2-oxoacetate 2-NH₂-phenyl Amino group enables hydrogen bonding; sodium salt form enhances water solubility.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, I) increase reactivity toward nucleophilic attack, making these compounds suitable for forming heterocycles or enzyme inhibitors .

Key Observations :

  • Friedel-Crafts acylation is less efficient for sterically hindered substrates (e.g., ortho-iodophenyl) due to competing side reactions .
  • Grignard reactions with α-keto esters generally yield <40%, highlighting challenges in aliphatic substitutions .

Key Observations :

  • PPARα antagonists with methoxy or methyl groups show improved metabolic stability compared to iodinated analogues .
Physicochemical Properties

Physical properties correlate with structural modifications:

Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Reference
tert-Butyl 2-(2-iodophenyl)-2-oxoacetate Not reported 362.21 ~3.5
Methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate 182–184 233.21 1.8
Ethyl 2-[4-(tert-butyl)phenyl]-2-oxoacetate Not reported 264.32 ~4.0

Key Observations :

  • Indole-containing derivatives exhibit higher melting points due to aromatic stacking interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.